molecular formula C20H21NO5 B2780870 N-Fmoc-N-(2-methoxyethyl)-glycine CAS No. 1341969-00-3

N-Fmoc-N-(2-methoxyethyl)-glycine

Cat. No.: B2780870
CAS No.: 1341969-00-3
M. Wt: 355.39
InChI Key: JMZNWGXELFZOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N-(2-methoxyethyl)-glycine is a derivative of glycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a 2-methoxyethyl group. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of removal of the Fmoc protecting group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(2-methoxyethyl)-glycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(2-methoxyethyl)-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Fmoc-N-(2-methoxyethyl)-glycine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and peptidomimetics.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: For the development of peptide-based therapeutics and drug delivery systems.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Fmoc-N-(2-methoxyethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the construction of complex peptide sequences. The 2-methoxyethyl group can influence the hydrophilicity and steric properties of the resulting peptides, affecting their biological activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-N-(2-methoxyethyl)-glycine is unique due to its specific combination of the Fmoc protecting group and the 2-methoxyethyl side chain. This combination provides a balance of stability, reactivity, and hydrophilicity, making it a versatile building block for peptide synthesis and other applications .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-25-11-10-21(12-19(22)23)20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZNWGXELFZOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.